

Cupric Fluoride: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cupric fluoride*

Cat. No.: B3029767

[Get Quote](#)

For Immediate Release

This technical guide provides an in-depth overview of **cupric fluoride** (Copper(II) fluoride), a versatile inorganic compound with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, physical properties, key experimental protocols, and relevant reaction pathways.

Core Identifiers and Properties of Cupric Fluoride

Cupric fluoride, with the chemical formula CuF_2 , is a white crystalline solid in its anhydrous form and a blue crystalline solid as a dihydrate.^[1] It is an important reagent and catalyst in various chemical transformations, particularly in the synthesis of fluorinated organic molecules.
^[2]

Below is a summary of the key identifiers and physical properties of **cupric fluoride**:

Identifier/Property	Value	Reference(s)
CAS Number	7789-19-7	[3],[4],[5]
PubChem CID	82236	[4],[6]
EINECS Number	232-147-3	[3],[5]
UN Number	UN3260	[7]
Molecular Formula	CuF ₂	[4],[8]
Molecular Weight	101.54 g/mol	[3],[4]
Appearance	White to light-grey crystalline powder (anhydrous), Blue crystals (dihydrate)	[2],[1]
Melting Point	950 °C (decomposes)	[4],[8]
Density	4.23 g/mL at 25 °C	[4],[8]
Solubility	Slightly soluble in water, hydrolyzes in hot water.	[8]

Experimental Protocols

This section details established experimental procedures involving **cupric fluoride**, providing a foundation for laboratory application.

Synthesis of High-Purity Anhydrous Cupric Fluoride from Copper Hydroxyfluoride

This protocol describes the preparation of high-purity anhydrous **cupric fluoride**, a critical material for applications such as high-energy-density batteries.[9] The method involves the fluorination of copper hydroxyfluoride, which is commercially available at high purity.[9]

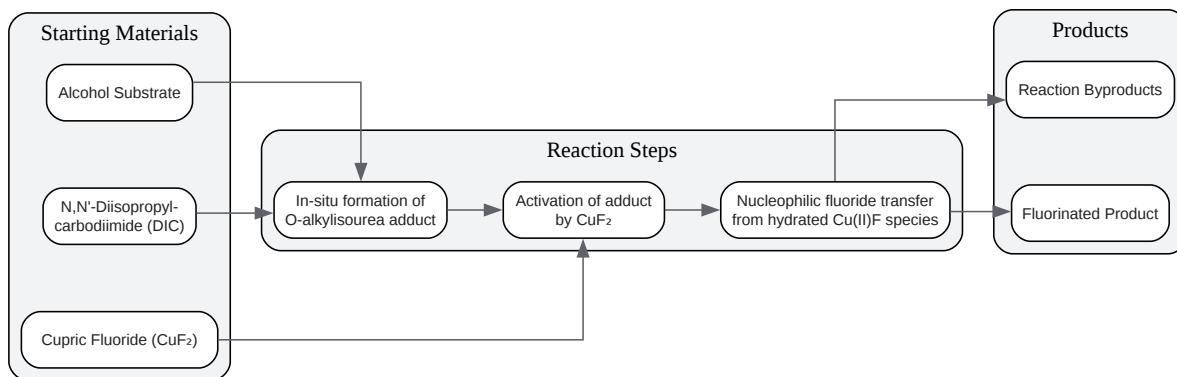
Methodology:

- Place commercially available copper hydroxyfluoride (CuOHF) with low metallic impurity levels (<10 ppm) in a copper boat.[9]

- Position the copper boat inside a reaction vessel fabricated from Monel to minimize contamination.[9]
- Pass a continuous flow of fluorine (F₂) gas over the copper hydroxyfluoride.[9]
- Gradually increase the temperature of the reaction vessel to 525 °C.[9]
- Maintain the temperature at 525 °C for 30 minutes to ensure the reaction goes to completion. [9]
- The reaction proceeds in two steps:
 - Thermal decomposition of copper hydroxyfluoride to form a highly reactive, finely divided copper oxide (CuO) and hydrogen fluoride (HF) gas.[9]
 - Fluorination of the in-situ generated copper oxide by fluorine gas to produce **cupric fluoride** (CuF₂) and oxygen (O₂) gas.[9]
- The gaseous byproducts (HF and O₂) are continuously removed from the reaction vessel, leaving behind the pure **cupric fluoride** product.[9]

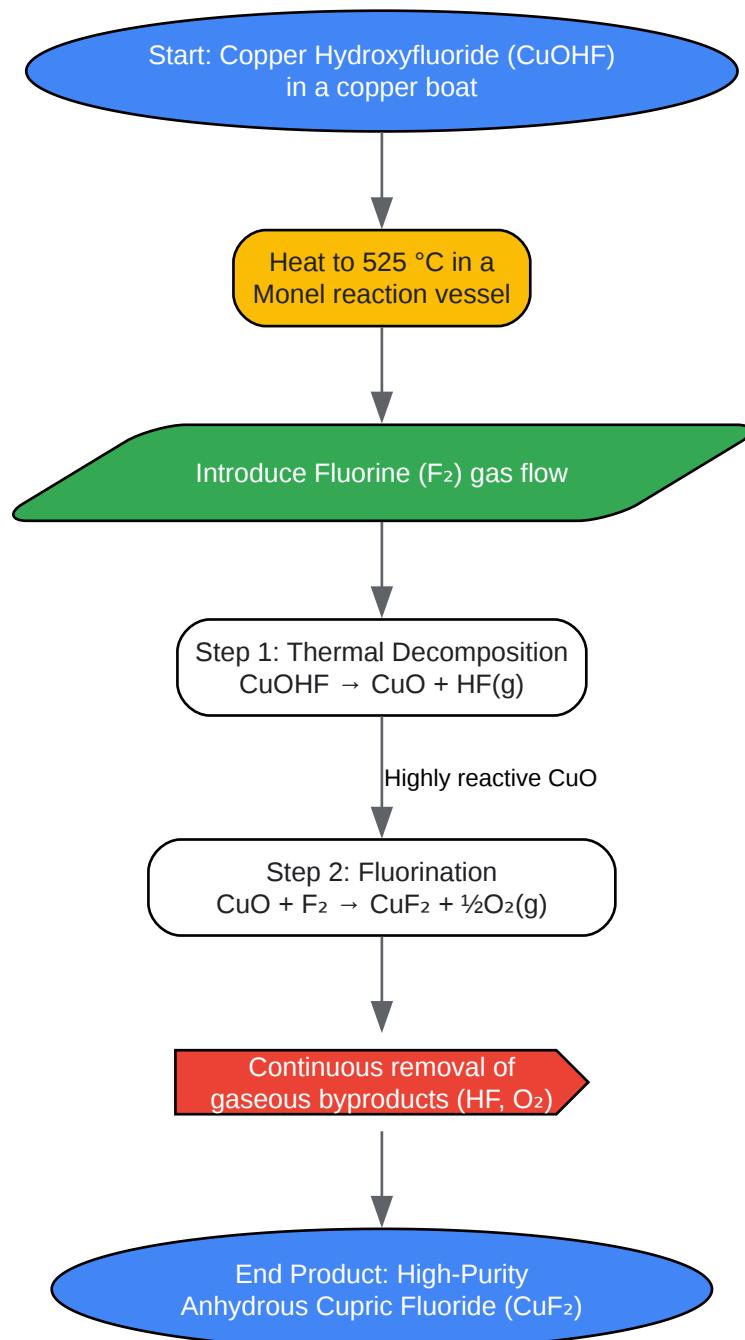
Deoxyfluorination of Alcohols using Cupric Fluoride

Cupric fluoride serves as an effective reagent for the deoxyfluorination of primary and secondary alcohols, a key transformation in the synthesis of fluorinated organic compounds.[3], [4] This method overcomes the typically low reactivity of metal fluorides.[3],[4]


Methodology:

- In a reaction vessel, combine the alcohol substrate (1 mmol), N,N'-diisopropylcarbodiimide (DIC), and **cupric fluoride** (CuF₂).[5]
- The reaction proceeds via the in-situ formation of an O-alkylisourea adduct, which is then activated by CuF₂.[3],[4]
- This activation facilitates a nucleophilic fluoride transfer from a hydrated Cu(II)F species to the alcohol, resulting in the corresponding fluoride.[3]

- The process can be adapted for ^{18}F -radiolabeling by using $[^{18}\text{F}]\text{fluoride}$, which is crucial for applications in Positron Emission Tomography (PET).[3],[5]


Reaction Pathways and Experimental Workflows

To visualize the logical flow of the experimental procedures, the following diagrams are provided in the DOT language.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the deoxyfluorination of alcohols using **cupric fluoride**.

[Click to download full resolution via product page](#)

Caption: Process flow for the synthesis of high-purity anhydrous **cupric fluoride**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Deoxyfluorination with CuF₂ : Enabled by Using a Lewis Base Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- To cite this document: BenchChem. [Cupric Fluoride: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3029767#cupric-fluoride-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com